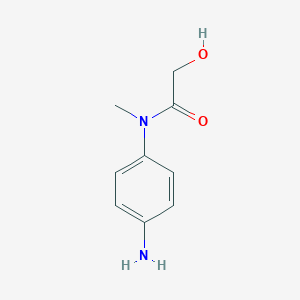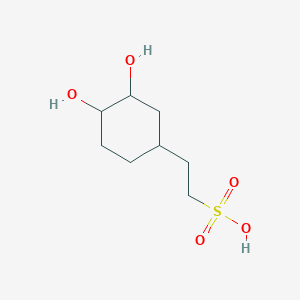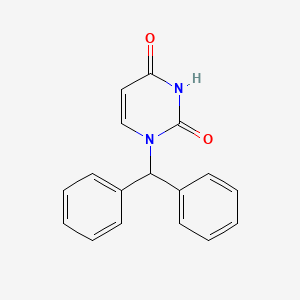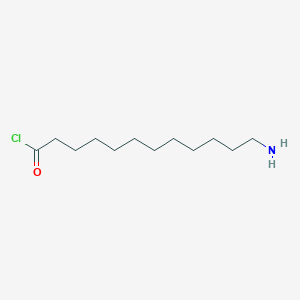
6-Chloro-2-(prop-1-en-2-yl)-1H-indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2-(prop-1-en-2-yl)-1H-indene is an organic compound that belongs to the class of indenes Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring The presence of a chlorine atom at the 6th position and a prop-1-en-2-yl group at the 2nd position makes this compound unique
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(prop-1-en-2-yl)-1H-indene can be achieved through several methods. One common method involves the alkylation of 6-chloroindene with prop-1-en-2-yl bromide in the presence of a strong base such as potassium tert-butoxide. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final compound is usually purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(prop-1-en-2-yl)-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the prop-1-en-2-yl group to a single bond, forming the corresponding alkane.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of various substituted indenes depending on the nucleophile used.
Scientific Research Applications
6-Chloro-2-(prop-1-en-2-yl)-1H-indene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the study of biological pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(prop-1-en-2-yl)-1H-indene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-Chloroindene: Lacks the prop-1-en-2-yl group, making it less reactive in certain chemical reactions.
2-(Prop-1-en-2-yl)-1H-indene:
Uniqueness
6-Chloro-2-(prop-1-en-2-yl)-1H-indene is unique due to the presence of both the chlorine atom and the prop-1-en-2-yl group. This combination enhances its reactivity and allows for a wider range of chemical transformations and applications.
Properties
CAS No. |
819871-58-4 |
|---|---|
Molecular Formula |
C12H11Cl |
Molecular Weight |
190.67 g/mol |
IUPAC Name |
6-chloro-2-prop-1-en-2-yl-1H-indene |
InChI |
InChI=1S/C12H11Cl/c1-8(2)10-5-9-3-4-12(13)7-11(9)6-10/h3-5,7H,1,6H2,2H3 |
InChI Key |
KMRSRSZDZREKLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1=CC2=C(C1)C=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Quinolinecarboxamide, N-[1-(phenylmethyl)cyclohexyl]-](/img/structure/B12534113.png)

![1,3-Propanediol, 2-[(aminomethyl)amino]-](/img/structure/B12534134.png)

![2,2'-[(Furan-2-yl)methylene]bis[4-methyl-6-(1-methylcyclohexyl)phenol]](/img/structure/B12534149.png)
![Methyl (1Z)-2-[(1,3-benzothiazol-2-yl)sulfanyl]-N-benzoylethanimidate](/img/structure/B12534160.png)
![Glycine, N-[[(2-aminoethyl)amino][(2-aminoethyl)imino]methyl]-](/img/structure/B12534165.png)


![Phosphinic acid, phenyl[(phenylmethoxy)methyl]-, ethyl ester](/img/structure/B12534175.png)


![Cyclopropanol, 1-[2-(methylamino)-2-phenylethyl]-](/img/structure/B12534185.png)
![4-[4-(4-Methoxyphenoxy)piperidin-1-yl]phenol](/img/structure/B12534198.png)
